

In-Depth Technical Guide: The Biological Activity of NF-56-EJ40 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NF-56-EJ40 hydrochloride	
Cat. No.:	B14757356	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF-56-EJ40 hydrochloride is a potent and highly selective antagonist of the human succinate receptor 1 (SUCNR1), also known as GPR91. This G protein-coupled receptor has emerged as a compelling therapeutic target in a range of inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the biological activity of **NF-56-EJ40 hydrochloride**, including its binding affinity, mechanism of action, and effects on intracellular signaling pathways. Detailed experimental protocols for key in vitro and in vivo studies are provided to facilitate further research and drug development efforts.

Introduction

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, is increasingly recognized as an important signaling molecule in the extracellular environment, particularly under conditions of metabolic stress and inflammation. The biological effects of extracellular succinate are primarily mediated by SUCNR1, a G protein-coupled receptor. Activation of SUCNR1 has been implicated in a variety of pathophysiological processes, making it an attractive target for therapeutic intervention. **NF-56-EJ40 hydrochloride** has been identified as a valuable pharmacological tool to investigate the roles of the succinate-SUCNR1 signaling axis.



Quantitative Data on Binding Affinity and Potency

NF-56-EJ40 hydrochloride exhibits high affinity and potency for the human SUCNR1, with a notable species selectivity. The following table summarizes the key quantitative data for this compound.

Parameter	Human SUCNR1	Rat SUCNR1	Humanized Rat SUCNR1	Reference
IC50	25 nM	Almost no activity	-	[1][2][3][4][5]
Ki	33 nM	-	17.4 nM	[1][5]

Mechanism of Action

NF-56-EJ40 hydrochloride acts as a competitive antagonist at the SUCNR1 receptor. Its high affinity and selectivity for the human receptor are attributed to specific interactions with key amino acid residues within the receptor's binding pocket.

Molecular Interactions and Species Selectivity

Structural studies have revealed that NF-56-EJ40 binds deep within the hydrophobic pocket of the human SUCNR1. The acidic group of the molecule is coordinated by the hydroxyl groups of the conserved residues Y301.39 and Y832.64 on one side, and R2817.39 on the other. An additional hydrogen bond is predicted to form between the piperazine ring of NF-56-EJ40 and the conserved E181.27.[1][6]

The pronounced species selectivity is primarily due to differences in two amino acid residues between the human and rat SUCNR1. In human SUCNR1, residues E221.31 and N2747.32 are replaced by K181.31 and K2697.32 in the rat ortholog.[1][6] These substitutions are thought to cause steric hindrance, thereby preventing the binding of NF-56-EJ40 to the rat SUCNR1.[1] [6] Mutagenesis studies, creating a "humanized" rat SUCNR1 by introducing the human residues (K18E and K269N), restored high-affinity binding of NF-56-EJ40.[1]

Signaling Pathways

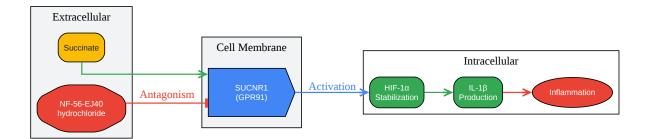




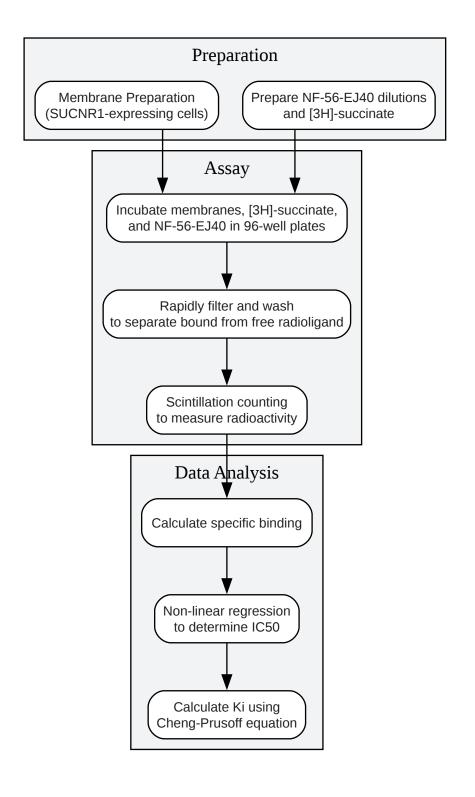


NF-56-EJ40 hydrochloride, by antagonizing SUCNR1, inhibits the downstream signaling cascades initiated by succinate. A key pathway implicated in inflammatory responses is the succinate/HIF- 1α /IL- 1β axis.









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- To cite this document: BenchChem. [In-Depth Technical Guide: The Biological Activity of NF-56-EJ40 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14757356#biological-activity-of-nf-56-ej40-hydrochloride]

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